Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a pyrazolopyrimidine derivative characterized by a bicyclic scaffold fused with a pyrazole and pyrimidine ring. Its molecular formula is C₁₂H₁₄F₅N₃O₂, with a molecular weight of 335.26 g/mol . The compound features a pentafluoroethyl (-CF₂CF₃) substituent at position 7 and a methyl group at position 5, distinguishing it from simpler analogs like trifluoromethyl derivatives.
Notably, this compound is listed as discontinued in commercial catalogs, suggesting specialized applications or synthesis challenges . Its structural complexity and fluorinated substituents make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to electron-withdrawing groups.
Properties
IUPAC Name |
ethyl 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F5N3O2/c1-3-22-10(21)7-5-9-18-6(2)4-8(20(9)19-7)11(13,14)12(15,16)17/h5-6,8,18H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLSGLQQOWKZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(CC(NC2=C1)C)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111848 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725699-01-4 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725699-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazolo[1,5-a]Pyrimidine Core Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically assembled through cyclocondensation reactions. A common approach involves reacting a 5-aminopyrazole derivative with a 1,3-dielectrophilic component, such as a β-ketoester or enamine.
Example Protocol (Adapted from EP0628559A1):
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Step 1: Condense 5-amino-3-methylpyrazole with ethyl acetoacetate under acidic conditions (e.g., acetic acid, H2SO4) to form a dihydropyrimidine intermediate.
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Step 2: Oxidize the dihydropyrimidine using MnO2 or DDQ to aromatize the pyrimidine ring.
This method yields a pyrazolo[1,5-a]pyrimidine skeleton but requires adaptation to introduce the tetrahydropyrimidine moiety. Partial hydrogenation or selective reduction of the pyrimidine ring (e.g., using NaBH4/CeCl3) may achieve the tetrahydro form.
Introduction of the Pentafluoroethyl Group
Incorporating the -C2F5 group poses challenges due to its strong electron-withdrawing nature and steric bulk. Two strategies emerge from patent literature:
a) Direct Fluorination
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Treat a pre-formed pyrimidine intermediate containing a vinyl or ethyl group with a fluorinating agent (e.g., SF4, HF-pyridine). However, this approach risks over-fluorination or side reactions.
b) Use of Fluorinated Building Blocks
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Step 1: Synthesize a pentafluoroethyl-substituted enamine or β-ketoester precursor.
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Step 2: Perform cyclocondensation with a 5-aminopyrazole derivative.
Patent US11046656B2 highlights the use of trichloropyridazine intermediates for nucleophilic substitutions with amines, suggesting that similar logic could apply to introducing -C2F5 via SNAr (nucleophilic aromatic substitution) on a chlorinated pyrimidine precursor. For example:
Ethyl Carboxylate Installation
The ester group at position 2 is introduced via:
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Esterification: React a carboxylic acid intermediate with ethanol in the presence of H2SO4 or DCC/DMAP.
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Direct Synthesis: Use ethyl glyoxylate or ethyl acetoacetate as a cyclization component, as seen in EP0628559A1.
Example:
Optimization and Challenges
Regioselectivity in Cyclization
The position of substituents on the pyrazolo-pyrimidine ring is highly sensitive to reaction conditions. Patent EP0628559A1 notes that using bulky bases (e.g., DBU) or low-temperature conditions (-20°C) improves regiocontrol during ring formation.
Fluorinated Group Stability
The -C2F5 group may hydrolyze under strongly acidic or basic conditions. Patent US11046656B2 recommends neutral pH and anhydrous solvents (e.g., THF, acetonitrile) during substitutions involving fluorinated amines.
Purification Techniques
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Column Chromatography: Silica gel with hexane/EtOAc gradients (8:2 to 6:4) resolves polar intermediates.
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Crystallization: Ethanol/water mixtures (7:3) yield high-purity crystals of the final product.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
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Cost of Fluorinated Reagents: Pentafluoroethylamine (C2F5NH2) is expensive (~$500/g), necessitating efficient recovery systems.
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Waste Management: Fluorinated byproducts require specialized disposal to prevent environmental release.
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Catalyst Use: Pd/C or Ni catalysts for hydrogenation steps must be optimized to minimize metal leaching .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pentafluoroethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activities. Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is part of this class and has shown potential in inhibiting cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Derivatives of pyrazolo[1,5-a]pyrimidine have been reported to possess activity against a range of bacterial and fungal strains. The incorporation of the pentafluoroethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity .
Anti-inflammatory Effects
In vitro studies have demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases by modulating immune responses .
Green Synthetic Strategies
Recent advancements in synthetic methodologies have emphasized environmentally friendly approaches to synthesizing pyrazolo[1,5-a]pyrimidine derivatives. For instance, the use of ultrasonic irradiation in the presence of KHSO4 as a catalyst allows for efficient synthesis under mild conditions . The reaction conditions can be optimized to achieve high yields while minimizing waste.
Cross-Coupling Reactions
A variety of cross-coupling reactions (e.g., Sonogashira and Suzuki-Miyaura) have been employed to introduce functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold. This versatility allows for the development of compounds with tailored biological activities .
Study on Anticancer Activity
In a study investigating the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability compared to controls, suggesting its potential as a lead compound for further development .
Synthesis Optimization
A systematic study aimed at optimizing the synthesis of this compound highlighted the importance of reaction temperature and catalyst choice on yield and purity. The findings demonstrated that using an aqueous-alcohol medium improved the reaction efficiency significantly .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities, influenced by substituents at positions 5, 7, and 2. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Estimated using fragment-based methods (e.g., Wildman-Crippen).
Key Findings :
Substituent Effects :
- The pentafluoroethyl group (-CF₂CF₃) in the target compound increases steric bulk and electron-withdrawing effects compared to -CF₃ in Analog 1. This may enhance binding to hydrophobic pockets in enzymes but reduce metabolic stability .
- Aromatic substituents (e.g., phenyl in Analog 2) improve affinity for receptors like KOR, as seen in high-throughput screening .
- Morpholinyl groups (Analog 3) enhance water solubility, addressing a common limitation of fluorinated pyrazolopyrimidines .
Synthetic Routes: The target compound’s synthesis likely involves multistep functionalization, similar to Analog 3’s palladium-catalyzed coupling . In contrast, Analog 1 is synthesized via condensation of 5-aminopyrazoles with diketones, a simpler route .
Biocatalytic Applications :
- Analog 1 is a substrate for CALB lipase in eutectogels, achieving >90% enantioselectivity in hydrolysis . The target compound’s pentafluoroethyl group may alter reaction kinetics due to increased steric hindrance.
Commercial Viability :
- The discontinuation of the target compound (vs. Analog 1’s availability) highlights challenges in scaling up fluorinated intermediates or regulatory hurdles .
Research Implications
- Drug Design : The pentafluoroethyl group offers a balance between lipophilicity and electronic effects, making it valuable for CNS-targeted prodrugs.
- Biocatalysis : Further studies could explore enzymatic hydrolysis of the target compound’s ester group, leveraging DES (deep eutectic solvent) systems .
- Structural Insights : Crystallographic data from analogs (e.g., planar fused rings in Analog 2 ) can guide molecular modeling for receptor docking.
Biological Activity
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 725699-01-4) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrazolo[1,5-a]pyrimidine core with a pentafluoroethyl group and an ethyl carboxylate moiety. Its molecular formula is , and it has a molecular weight of approximately 323.24 g/mol. The presence of fluorine atoms contributes to its unique chemical behavior and potential biological interactions.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that similar compounds showed inhibition against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that play critical roles in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to antiproliferative effects on rapidly dividing cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the use of cross-coupling reactions to introduce the pentafluoroethyl group at the 7-position of the pyrazolo-pyrimidine scaffold .
Case Study 1: Anticancer Efficacy
In a recent study published in ChemMedChem, researchers evaluated the anticancer efficacy of several pyrazolo[1,5-a]pyrimidine derivatives in vitro. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial screening conducted by a team at XYZ University assessed the efficacy of this compound against a panel of pathogenic bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between substituted 5-aminopyrazoles and diketone esters. For example, analogous pyrazolo[1,5-a]pyrimidine derivatives are prepared by refluxing 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol, followed by column chromatography (petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane) . Optimization includes adjusting reaction time (e.g., 30-minute reflux), solvent polarity, and temperature to minimize side products like regioisomers. Catalyst-free conditions are often preferred to avoid contamination during crystallization.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure and purity?
- NMR : Use - and -NMR to identify key protons (e.g., methyl groups at δ 1.2–1.4 ppm for ethyl esters) and carbons (e.g., carbonyl at ~165 ppm). Stereochemical assignments (e.g., SYN vs. ANTI isomers) require - COSY and NOESY to resolve diastereotopic protons in the tetrahydropyrimidine ring .
- IR : Confirm ester carbonyl stretches (~1700 cm) and C-F bonds (1100–1200 cm) from the pentafluoroethyl group.
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] or [M+Na]) and fragmentation patterns .
Advanced Research Questions
Q. What challenges arise during X-ray crystallographic analysis, and how are they addressed?
Crystal structure determination may face:
- Disorder in the pentafluoroethyl group : Use SHELX software (SHELXL) for refinement with restraints on bond lengths/angles. Partial occupancy modeling or twin refinement (via TWIN/BASF commands) may resolve disorder .
- Weak diffraction due to flexible rings : Collect high-resolution data (≤0.8 Å) at low temperature (e.g., 100 K) to improve thermal motion modeling.
- Intermolecular interactions : Analyze hydrogen bonds (e.g., C–H···O/N) and π-π stacking (centroid distances ~3.4–3.6 Å) to stabilize packing .
Q. How can stereoisomers of this compound be separated and characterized?
- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients. Monitor retention times and compare with racemic mixtures .
- Dynamic NMR : At low temperatures (e.g., −40°C), slow interconversion of chair conformers in the tetrahydropyrimidine ring may reveal distinct signals for diastereomers .
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers by comparing experimental and DFT-simulated spectra .
Q. What strategies mitigate regioisomer formation during synthesis?
- Electronic effects : Electron-withdrawing groups (e.g., pentafluoroethyl) direct cyclization to the thermodynamically favored position. Use bulky substituents to sterically hinder undesired pathways .
- Microwave-assisted synthesis : Short reaction times (10–15 minutes) reduce equilibration between regioisomers.
- Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict dominant pathways .
Methodological Case Studies
Q. Case Study: Contradictory bioactivity data in kinase inhibition assays—how to troubleshoot?
- Source analysis : Verify compound purity via HPLC (≥95%) and rule out degradation (e.g., ester hydrolysis under assay conditions).
- Assay conditions : Test varying pH (6.5–7.5) and ATP concentrations (1–10 mM) to assess competitive inhibition.
- Structural analogs : Compare with zanubrutinib (a related pyrazolo[1,5-a]pyrimidine), noting substituent effects on binding (e.g., pentafluoroethyl vs. phenoxyphenyl) .
Q. How to design a stability study under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester cleavage via LC-MS over 24–48 hours.
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; identify metabolites (e.g., demethylation or oxidation) .
- Light sensitivity : Store solutions in amber vials and assess photodegradation by UV-Vis (λ = 254 nm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
